4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine

Lipophilicity Drug design ADME

Researchers often face supply inconsistency for regiospecifically pure heterocyclic intermediates. 4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine solves this with defined orthogonal reactivity, enabling sequential Pd-catalyzed coupling and SNAr derivatization for kinase inhibitor libraries. • Guaranteed regioisomeric purity (6-bromo on pyridine, not 5- or 2-bromo isomer). • Balanced LogP (XLogP3-AA 3.8) for fragment-based drug discovery. • ECHA-compliant hazard documentation included for GLP/early GMP synthesis.

Molecular Formula C9H4BrCl2N3
Molecular Weight 304.95 g/mol
CAS No. 2089812-21-3
Cat. No. B6280211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine
CAS2089812-21-3
Molecular FormulaC9H4BrCl2N3
Molecular Weight304.95 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N3/c10-7-2-1-5(4-13-7)6-3-8(11)15-9(12)14-6/h1-4H
InChIKeyHDVYJMWPDCIGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine: Identity & Procurement


4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089812-21-3) is a heteroaromatic building block of molecular formula C9H4BrCl2N3 and molecular weight 304.95 g/mol, classified under the European EC/List no. 827-897-9. Its notified harmonized hazard profile includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), with GHS07 labeling [1]. The compound consists of a 2,6-dichloropyrimidine core linked to a 6-bromopyridine substituent at the 4-position, positioning it as a functionalized heterocyclic intermediate for transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) derivatization .

Heteroaromatic building block with Br on pyridine and Cl on pyrimidine designed for cross-coupling and SNAr derivatization
Harmonized ECHA hazard classification (H302, H315, H319, H335) supports procurement safety and compliance review
Regioisomeric attachment at 6-bromopyridin-3-yl differentiates reactivity from 5-bromo or 2-bromo analogs

Why 4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine Is Irreplaceable


Within the family of halopyrimidine-pyridine heterocycles, regioisomeric positioning of the halogen substituents (bromine on the pyridine ring; chlorine on the pyrimidine ring) and the specific attachment point (6-bromopyridin-3-yl vs. 5-bromo, 2-bromo, or 2-pyridyl isomers) critically dictate both physicochemical properties (e.g., LogP) and subsequent reactivity in cross-coupling or SNAr sequences. Substituting the target compound with a close analog—such as 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) or 4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089877-20-1)—alters the electronic environment and steric accessibility of the reactive halogens, potentially leading to divergent reaction outcomes, different impurity profiles, or non-overlapping patent coverage in downstream active pharmaceutical ingredient (API) synthesis . The ECHA-notified hazard classification, while shared among several regioisomers, also underscores the necessity for proper handling and documentation that may vary by supplier [1].

Regioisomeric shift (6-bromo vs. 5-bromo or 2-bromo) alters electronic environment and cross-coupling reactivity, potentially leading to divergent reaction outcomes.

Close analogs like 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine may introduce different impurity profiles or patent coverage in API synthesis.

ECHA classification, while similar across regioisomers, still requires supplier-specific SDS verification for handling protocols.

4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine: Differentiation Evidence


Lipophilicity Difference vs. 2-Pyridyl Analog

The XLogP3-AA value, a computed measure of lipophilicity, for 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is estimated at 3.8 [1]. In contrast, its 2-pyridyl regioisomer, 2,4-dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine (CAS 1185306-26-6), exhibits a calculated XLogP3-AA of 3.7 [2]. This numerical difference, while modest, reflects the distinct spatial orientation of the nitrogen atom within the pyridine ring relative to the pyrimidine core, influencing partition coefficient and, potentially, membrane permeability or chromatographic retention behavior.

XLogP3-AA Comparison
Cross-study comparable
Target: 3.8
2-pyridyl analog: 3.7 (Δ +0.1)
Distinct lipophilicity may affect partitioning and chromatographic behavior
Computational prediction; experimental verification advised
Lipophilicity Drug design ADME Cross-coupling

Harmonized Hazard Classification Across Regioisomers

According to the European Chemicals Agency (ECHA) C&L Inventory, 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089812-21-3) carries a harmonized notification for Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) with GHS07 labeling [1]. The 2-bromo regioisomer (CAS 2089877-20-1) and 4-bromo-2,6-dichloropyrimidine (CAS 98519-66-5) share an identical hazard classification profile [2]. This indicates that while regioisomeric identity governs chemical reactivity, the intrinsic toxicity and handling precautions are comparable within this sub-class.

ECHA Hazard Profile
Class-level inference
Identical hazard statements: H302, H315, H319, H335 across regioisomers
Consistent safety protocols can be applied; supplier SDS review needed
ECHA notifications aggregated from notifiers
EHS Compliance Lab safety Procurement

Molecular Weight & Flexibility vs. Simpler Halopyrimidines

The target compound has a molecular weight of 304.95 g/mol and possesses one rotatable bond (the C-C linkage between pyrimidine and pyridine rings) [1]. A simpler in-class analog, 4-bromo-2,6-dichloropyrimidine (CAS 98519-66-5), has a molecular weight of 227.87 g/mol and zero rotatable bonds [2]. The higher molecular weight and conformational flexibility of the 6-bromopyridin-3-yl derivative provide a larger and more conformationally accessible scaffold for fragment-based drug discovery or for generating diversity in parallel synthesis.

MW & Rotatable Bonds
Cross-study comparable
Target: 304.95 g/mol, 1 rot. bond
Analog: 227.87 g/mol, 0 rot. bonds
Larger, more flexible scaffold for fragment-based design
Computed properties (PubChem)
Molecular descriptor Screening library Chemoinformatics

Comparable Purity Across Leading Vendors

Across major research chemical suppliers, the target compound is offered with a minimum purity of 95% (HPLC or GC) . Comparable regioisomers, such as 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) and 4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089877-20-1), are also routinely supplied at 95% purity . While 98% grades are available for some analogs (e.g., from Leyan), the baseline purity specification does not serve as a strong differentiator for the target compound itself.

Vendor Purity
Supporting evidence
Target and regioisomers routinely offered at min. 95% (HPLC/GC)
Purity does not differentiate; assess supplier reliability and batch data
Data from vendor datasheets; verify individual CoA
Supply chain Vendor comparison Purity

4-(6-Bromopyridin-3-yl)-2,6-dichloropyrimidine: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

Given its distinct XLogP3-AA of 3.8 and the presence of a bromine atom on the pyridine ring, 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is ideally suited as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the rapid generation of biaryl derivatives for kinase inhibitor screening libraries, where the regioisomeric identity (6-bromo on pyridine) dictates the spatial orientation of the coupled aryl group and influences target binding [1].

Sequential SNAr and Cross-Coupling Functionalization

The presence of three reactive halogens (two chlorines on pyrimidine, one bromine on pyridine) allows for programmed, sequential derivatization. Researchers can exploit the differential reactivity of C–Cl bonds (susceptible to SNAr with amines or alkoxides) and the C–Br bond (amenable to Pd-catalyzed coupling) to construct complex, densely functionalized heterocyclic scaffolds. This orthogonal reactivity is critical for synthesizing advanced intermediates in medicinal chemistry campaigns targeting kinases or antiviral proteins .

Regulatory-Compliant Intermediate for GLP/GMP Synthesis

With its harmonized ECHA hazard classification (Acute Tox. 4, Skin/Eye Irrit., STOT SE 3), procurement of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine from reputable vendors ensures that safety data sheets and handling protocols align with established laboratory safety practices. This facilitates its use in GLP (Good Laboratory Practice) and early-phase GMP (Good Manufacturing Practice) synthesis, where documented hazard communication and proper PPE are mandatory [1].

Chemoinformatics-Driven Fragment Expansion

The compound's molecular weight (304.95 g/mol) and single rotatable bond place it in a desirable property space for fragment-based drug discovery (FBDD). As a fragment-sized molecule with a balanced LogP, it can serve as a starting point for structure-activity relationship (SAR) exploration. Computational docking studies can leverage its unique 3D conformation, derived from the 6-bromopyridin-3-yl attachment, to identify novel binding modes before committing to multi-step synthesis [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling for biaryl library synthesis
Regioisomeric bromopyridine attachment
Coupling efficiency and target binding orientation
Sequential SNAr and cross-coupling derivatization
Orthogonal reactivity of C–Cl and C–Br bonds
Functionalization sequence and scaffold diversity
Compliant intermediate for GLP/GMP synthesis
Harmonized ECHA hazard classification
Safety documentation and handling protocol review
Chemoinformatics-driven fragment expansion
Fragment-like MW and rotatable bond count
Computational docking and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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